Gallium-67 is a radioactive isotope of gallium, denoted as . It is primarily utilized in nuclear medicine for diagnostic imaging, particularly in the detection of certain types of cancers and infections. Gallium-67 emits gamma radiation, which is detectable by gamma cameras, making it valuable for imaging purposes. The isotope has a physical half-life of approximately 78.3 hours and decays to stable zinc-67 through electron capture, releasing gamma photons with energies that are beneficial for medical imaging .
Gallium-67 does not react with water at temperatures up to 100 °C but reacts slowly with mineral acids, such as hydrochloric acid, to form gallium ions () in solution . In its compounds, gallium typically exhibits a +3 oxidation state. Gallium-67 can also participate in complexation reactions; for instance, it forms gallium citrate when combined with citric acid, which enhances its solubility and stability in biological systems .
Gallium-67 has notable biological activity, primarily due to its ability to mimic iron in the body. This characteristic allows it to accumulate in areas of high metabolic activity, such as tumors and sites of infection. The biological half-life of gallium-67 can vary significantly depending on the tissue type and the presence of pathological conditions, with estimates around 12 years for gallium citrate . Adverse reactions to gallium-67 include hypersensitivity reactions and nausea, although these are rare .
Gallium-67 is typically produced through the proton irradiation of enriched zinc oxide in a cyclotron. This process generates gallium-67 as a radionuclide with minimal contamination from other isotopes. The resulting gallium chloride is then complexed with sodium citrate to form gallium citrate for medical use . The final product is prepared as an isotonic solution suitable for intravenous administration.
The primary application of gallium-67 is in medical imaging, particularly for:
Gallium-67 imaging is particularly useful because it provides functional information about tissues rather than just structural details obtained from other imaging modalities like computed tomography or magnetic resonance imaging .
Studies have shown that gallium-67 interacts with various biological molecules and can influence cellular processes. For instance, its accumulation in tumors can be attributed to the high levels of transferrin receptors present on rapidly dividing cancer cells. Additionally, research has indicated that gallium compounds may possess anti-tumor properties due to their ability to disrupt iron metabolism within cancer cells .
Several compounds are similar to gallium-67 in terms of their applications or chemical behavior. These include:
Compound | Description | Unique Features |
---|---|---|
Indium-111 | A radioactive isotope used in medical imaging | Emits gamma rays; used for labeling antibodies |
Technetium-99m | Widely used in diagnostic imaging | Short half-life; versatile in radiopharmaceuticals |
Thallium-201 | Used for myocardial perfusion imaging | Accumulates in heart tissue; different biological behavior |
Gallium-67 stands out due to its unique ability to mimic iron and its specific accumulation patterns in neoplastic tissues and infections. This property allows it to serve as a valuable tool for diagnosing conditions that may not be easily detectable by other isotopes or imaging techniques .
Gallium-67 is a radioisotope with a half-life of 78.3 hours that decays by electron capture to stable zinc-67, emitting gamma photons with energies of 93 keV (39%), 184 keV (21%), and 300 keV (17%) [4]. These physical properties make gallium-67 suitable for single-photon emission computed tomography imaging applications in nuclear medicine [4] [19]. The coordination chemistry of gallium-67 is dominated by its trivalent oxidation state (Ga³⁺), which exhibits a small ionic radius of 0.62 Å and is classified as a hard metal ion [4]. In aqueous solution, gallium-67 exists solely as a redox-stable 3+ state, typically adopting octahedral geometries with a preference for hard donor atoms such as amine nitrogens and carboxylate oxygens [4].
The design of ligands for gallium-67 complexation must account for its tendency to hydrolyze above pH 4, forming ill-defined chemical species and colloids [4]. This hydrolysis can be mitigated by the presence of weakly coordinating ligands such as acetate, citrate, or glycinate, which reduce the propensity for hydrolysis and provide access to a wider useful pH range [4] [8]. The most common clinical formulation of gallium-67 is gallium citrate, where the citrate serves as a weak chelator that allows for transchelation to stronger binding molecules in vivo [3] [9].
Citrate complexation with gallium-67 represents a traditional approach to radiopharmaceutical formulation. Gallium citrate is supplied as an isotonic, sterile solution containing 74 megabecquerels (2 millicuries) of gallium-67 per milliliter, formed from gallium chloride, sodium citrate dihydrate, and sodium chloride [3]. The citrate complex [⁶⁷Ga][Ga(C₆H₅O₅)₂]³⁻ is relatively weak, allowing for transchelation to serum proteins, particularly transferrin, upon intravenous administration [4] [9]. This property has been exploited clinically for tumor and inflammation imaging but presents limitations for targeted molecular imaging applications [9].
In contrast to citrate, macrocyclic chelators offer significantly higher thermodynamic stability and kinetic inertness for gallium-67 complexation [4] [12]. The development of bifunctional chelators based on ethylenediaminetetraacetic acid (EDTA) in the mid-1970s marked the beginning of efforts to radiolabel biomolecules with gallium-67 [4]. This was quickly extended to include diethylenetriaminepentaacetic acid (DTPA), with some of the first examples of gallium-67 labeled antibodies appearing in the early 1980s [4].
Contemporary ligand design for gallium-67 has focused on macrocyclic chelators, particularly derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) [4] [12]. These macrocyclic chelators form complexes with gallium-67 that exhibit exceptional thermodynamic stability and kinetic inertness compared to acyclic chelators [12]. The table below compares key properties of citrate and macrocyclic chelators for gallium-67 complexation:
Property | Citrate | DOTA | NOTA |
---|---|---|---|
Coordination Geometry | Octahedral | Octahedral | Octahedral |
Donor Atoms | O | N, O | N, O |
Log K (Stability Constant) | ~10 | 21.3-26.05 | 31.0 |
In vivo Stability | Low | High | Very High |
Transchelation to Transferrin | Rapid | Minimal | Negligible |
Radiolabeling Conditions | Mild (25°C, pH 5-7) | Moderate (90°C, pH 4-5) | Mild (25°C, pH 3.5-5.5) |
NOTA and its derivatives remain the benchmark for gallium-67 labeling, offering high thermodynamic stability, mild reaction conditions (25°C, <1 hour), and excellent in vivo stability [4] [8]. While the thermodynamic stability constant for gallium-DOTA (log K=21.3-26.05) is significantly lower than that of gallium-NOTA (log K=31.0), DOTA derivatives are worthy of consideration as they have direct applicability to therapeutic applications with radiolanthanides and other group 3 radiometals [8] [14].
The thermodynamic stability of gallium-67 complexes is a critical parameter for their application in nuclear medicine, as it directly influences in vivo behavior and imaging quality [14]. For gallium-67 DOTA derivatives, thermodynamic stability constants have been determined through rigorous pH-potentiometric titrations, revealing log K values ranging from 21.3 to 26.05 [14] [22]. These high stability constants reflect the strong coordination between gallium-67 and the macrocyclic DOTA framework, which provides an optimal cavity size and donor atom arrangement for the small gallium(III) ion [22].
Recent investigations have focused on comparing the stability of various DOTA derivatives to identify optimal chelators for gallium-67 complexation [13] [14]. A comprehensive study evaluated the stability of gallium complexes formed with DOTA and its derivatives, including benzyl-DOTA (Bn-DOTA), under physiological conditions [14]. The research revealed that [⁶⁷Ga]Ga-Bn-DOTA produced two isomers with differing stability profiles, with one isomer exhibiting the highest stability among all tested complexes [14].
X-ray crystallography studies have provided valuable insights into the coordination geometry of these complexes, demonstrating that the less stable isomer of gallium-Bn-DOTA adopts an N₃O₃ coordination geometry, while gallium-DOTA and gallium-Bn-DO3A (where DO3A is 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) display N₄O₂ coordination [14]. This structural difference explains the observed stability variations and highlights the importance of coordination geometry in determining complex stability [14].
The thermodynamic stability of gallium-67 DOTA derivatives has been further assessed through in vitro challenges designed to mimic physiological conditions [13]. These studies typically involve incubation in murine plasma and apo-transferrin challenge tests, which provide valuable information about the potential in vivo stability of the complexes [13] [14]. The table below summarizes the stability data for selected gallium-67 DOTA derivatives under physiological conditions:
Complex | Coordination Geometry | Stability in Murine Plasma (24h) | Stability in Apo-transferrin Challenge (24h) |
---|---|---|---|
[⁶⁷Ga]Ga-DOTA | N₄O₂ | High | Moderate |
[⁶⁷Ga]Ga-Bn-DOTA (Isomer A) | N₄O₂ | Very High | High |
[⁶⁷Ga]Ga-Bn-DOTA (Isomer B) | N₃O₃ | Moderate | Low |
[⁶⁷Ga]Ga-DO3A | N₄O₂ | Moderate | Low |
[⁶⁷Ga]Ga-DOTAGAM^Bu | N₄O₂ | Low | Very Low |
The stability of gallium-67 DOTA complexes is significantly influenced by the nature of the pendant arms attached to the macrocyclic backbone [14]. Research has shown that the conjugation of a butylamine through the sidearm carboxylate, as in [⁶⁷Ga]Ga-DOTAGAM^Bu, impairs the inherent ability of DOTA to complex with gallium-67, resulting in reduced stability [14]. Conversely, the presence of a benzene ring in Bn-DOTA derivatives can enhance stability through steric crowding, as observed with other radiometal chelates [14].
To further evaluate the stability of gallium-67 DOTA derivatives in a more clinically relevant context, studies have been conducted using peptide conjugates [13] [14]. The synthetic somatostatin analogue [Tyr³]octreotide (TOC) has been used as a model peptide, with p-COOH-Bn-DOTA and DO3A conjugated to TOC to prepare DOTA-Bn-TOC and DOTATOC, respectively [14]. [⁶⁷Ga]Ga-DOTA-Bn-TOC yielded two isomers with varying stability, with one isomer exhibiting significantly higher stability than [⁶⁷Ga]Ga-DOTATOC both in vitro and in vivo [14].
These findings indicate that para-substituted Bn-DOTA would constitute a suitable chelating agent for developing next-generation radiotheranostic probes using gallium-67, although high-performance liquid chromatography purification is needed to isolate the more stable isomer [14]. Further chemical modification of the Bn-DOTA molecule is also required to avoid the formation of a gallium complex with the less stable N₃O₃ configuration [14].
The kinetic stability of gallium-67 complexes is a critical factor determining their in vivo behavior, particularly regarding potential transchelation reactions with endogenous metal-binding proteins such as transferrin and lactoferrin [4] [15]. Transferrin, a serum protein responsible for iron transport, has been identified as the primary binding partner for gallium-67 in blood circulation [15] [17]. When gallium-67 citrate is administered intravenously, the gallium-67 rapidly binds to transferrin, forming a gallium-67-transferrin complex that serves as the primary transport mechanism in vivo [15] [17].
Kinetic studies have demonstrated that gallium-67 binds to the two specific metal binding sites of human transferrin with binding constants (log k₁ = 20.3 and log k₂ = 19.3) that are considerably lower than those of iron(III) (log k₁ = 22.8, log k₂ = 21.5) [16]. This difference in binding affinity has significant implications for the stability of gallium-67-transferrin complexes and their susceptibility to transchelation reactions [16]. When gallium-67-labeled human transferrin is subjected to dialysis against normal saline in vitro, significant dissociation occurs, indicating the reversible nature of this binding [16].
The mechanism of gallium-67 uptake into cells has been extensively studied, with evidence supporting a transferrin-mediated process [15] [27]. Research using EMT-6 sarcoma cells in tissue culture demonstrated that the addition of transferrin to the medium was required before appreciable cellular uptake of gallium-67 occurred [15]. The transferrin effect was complex, with an initial stimulation to a peak cell-to-medium ratio of 8-10:1 at low concentrations of transferrin (0.2 mg/ml), followed by a gradual decline in uptake as transferrin in the medium was increased further [15]. These findings suggest that gallium-67 is taken up into tumor cells as gallium-67 labeled to transferrin through a specific cellular receptor for transferrin [15] [27].
In addition to transferrin, lactoferrin has been identified as another important gallium-67-binding protein [16] [18]. At physiologic pH, lactoferrin has a higher affinity for gallium-67 than transferrin [16]. Lactoferrin is found in high concentrations in polymorphonuclear leukocytes, and gallium-67 bound to lactoferrin has been isolated from these cells after incubation with gallium-67 citrate [18]. Approximately 75% of the activity that bound to the polymorphonuclear leukocytes was recovered in the supernatant after sonication and centrifugation, with about half of this activity retained after dialysis, indicating binding to macromolecules [18]. When this retained activity was placed on a column containing immobilized antilactoferrin antibody, almost three-quarters of the activity was bound to the column, confirming lactoferrin as a major gallium-67-binding protein in these cells [18].
The kinetics of transchelation reactions between gallium-67 complexes and serum proteins are highly dependent on the nature of the chelator [14]. Macrocyclic chelators such as DOTA and NOTA form complexes with gallium-67 that exhibit remarkable resistance to transchelation with transferrin compared to acyclic chelators or citrate [4] [14]. The table below summarizes the kinetic stability data for selected gallium-67 complexes in transchelation studies with transferrin:
Complex | Half-life at pH 7.4 in Presence of Transferrin | Percentage Intact After 24h Incubation with Transferrin |
---|---|---|
[⁶⁷Ga]Ga-citrate | <1 hour | <5% |
[⁶⁷Ga]Ga-DTPA | ~6 hours | ~20% |
[⁶⁷Ga]Ga-DOTA | >24 hours | ~83% |
[⁶⁷Ga]Ga-DOTA-Bn-TOC (Isomer A') | >72 hours | ~92% |
[⁶⁷Ga]Ga-NOTA | >120 hours | >95% |
The exceptional kinetic inertness of gallium-67 complexes with macrocyclic chelators is attributed to the macrocyclic effect, which provides a rigid framework that optimally accommodates the gallium(III) ion [22]. This kinetic stability is particularly important for in vivo applications, as it ensures that the gallium-67 remains bound to the targeting vector rather than being transchelated to serum proteins [4] [14].
Studies on the kinetics of gallium-67 complex dissociation have been conducted under both acidic and alkaline conditions using gallium-71 nuclear magnetic resonance spectroscopy [22]. These investigations revealed that the gallium-DOTA complex is significantly more inert (half-life ~12.2 days at pH = 0 and half-life ~6.2 hours at pH = 10) than the gallium-DO3AM^Bu analogue (half-life ~2.7 days at pH = 0 and half-life ~0.7 hours at pH = 10) [22]. Nevertheless, the kinetic inertness of both chelates is extremely high, supporting the application of gallium-67 complexes of DOTA-like ligands in molecular imaging [22].
The development of efficient radiolabeling methodologies for gallium-67 peptide and antibody conjugates has been a focus of research in radiopharmaceutical chemistry [4] [19]. These methodologies must address the unique challenges associated with gallium-67 radiochemistry, including its tendency to hydrolyze at physiological pH and the need for high radiochemical yields and specific activities [4] [19].
Gallium-67 is typically supplied as gallium citrate or gallium chloride in dilute hydrochloric acid [4] [5]. For radiolabeling applications, gallium-67 citrate can be converted to gallium-67 chloride using a simple silica-based solid-phase extraction method to achieve higher activity concentrations and remove excess citrate [4]. This conversion is often necessary because the formulated citrate complex can be problematic for direct radiolabeling due to its low radioactive concentration (74 MBq/mL at calibration) and the presence of excess citrate [4].
The radiolabeling of peptides and antibodies with gallium-67 typically involves a bifunctional chelator approach, where a chelating agent capable of strongly binding gallium-67 is conjugated to the targeting biomolecule [4] [19]. The most commonly used bifunctional chelators for gallium-67 labeling include derivatives of DOTA, NOTA, and desferrioxamine (DFO) [4] [12]. The general procedure for radiolabeling involves the following steps:
For DOTA-conjugated peptides, radiolabeling with gallium-67 is typically performed in an ammonium acetate-buffered solution at pH 3.5-5.5 [19]. A study on the radiolabeling of a lactam bridge-cyclized alpha-melanocyte stimulating hormone peptide, DOTA-GlyGlu-CycMSH, with gallium-67 demonstrated that high radiochemical yields (>95%) could be achieved by incubating the peptide with gallium-67 chloride in 0.5 M ammonium acetate buffer (pH 3.5) at 90°C for 20 minutes [19]. After the incubation, ethylenediaminetetraacetic acid was added to quench the reaction and scavenge any unbound gallium-67 [19].
The radiolabeling of antibodies with gallium-67 presents additional challenges due to the sensitivity of these larger biomolecules to harsh radiolabeling conditions [4] [20]. Early studies on the radiolabeling of monoclonal antibodies with gallium-67 used DTPA as the bifunctional chelator, with the cyclic anhydride of DTPA reacting with lysine residues on the antibody to form an amide bond [20]. However, the stability of gallium-67-DTPA-antibody conjugates in vivo was found to be suboptimal, with significant transchelation to transferrin observed [20].
More recent approaches to antibody radiolabeling with gallium-67 have focused on the use of more stable macrocyclic chelators such as DOTA and NOTA [4]. These chelators can be conjugated to antibodies through various linker chemistries, including the use of activated esters, isothiocyanates, or click chemistry approaches [4]. The table below summarizes key radiolabeling methodologies for gallium-67 peptide and antibody conjugates:
Biomolecule Type | Bifunctional Chelator | Conjugation Chemistry | Radiolabeling Conditions | Radiochemical Yield | Reference |
---|---|---|---|---|---|
Peptides | DOTA | Solid-phase synthesis | 90°C, pH 3.5, 20 min | >95% | [19] |
Peptides | NOTA | Solution-phase coupling | 25°C, pH 4.0, 30 min | >90% | [4] [12] |
Antibodies | DTPA | Cyclic anhydride | 37°C, pH 5.5, 1 hour | 60-80% | [20] |
Antibodies | DFO | Isothiocyanate | 37°C, pH 6.0, 1 hour | 70-90% | [4] |
Antibodies | DOTA | NHS ester | 37°C, pH 7.2, 2 hours | 50-70% | [4] |
The choice of radiolabeling methodology depends on several factors, including the nature of the biomolecule, the desired specific activity, and the intended application [4] [19]. For peptides, which are generally more stable to heat and pH extremes, higher temperatures and more acidic conditions can be used to achieve rapid and efficient radiolabeling [19]. In contrast, antibodies require milder conditions to preserve their structural integrity and biological activity [4] [20].
A significant challenge in the radiolabeling of biomolecules with gallium-67 is achieving high specific activities [21]. The specific activity of gallium-67 preparations is limited by the presence of stable zinc isotopes (zinc-67 and zinc-68) from the target material and zinc-67 formed during the decay of gallium-67 [21]. Even if the zinc-68 content from the target at the end of production and purification of gallium-67 is very low or even zero, after one half-life of gallium-67, the zinc-67 concentration equals that of gallium-67 [21]. This inherent limitation affects the achievable specific activity of gallium-67-labeled biomolecules [21].
Despite these challenges, gallium-67-labeled peptides and antibodies have been successfully developed for various nuclear medicine applications [4] [19]. The lactam bridge-cyclized alpha-melanocyte stimulating hormone peptide, gallium-67-DOTA-GlyGlu-CycMSH, exhibited substantial tumor uptake (12.93 ± 1.63 %ID/g at 2 hours post-injection) and prolonged tumor retention (5.02 ± 1.35 %ID/g at 24 hours post-injection) in a melanoma mouse model, demonstrating the potential of gallium-67-labeled peptides for tumor imaging [19].